A Technical Guide to Enantioselective Synthesis Using the (R)-DTB-SpiroPAP Ligand
A Technical Guide to Enantioselective Synthesis Using the (R)-DTB-SpiroPAP Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of the chiral ligand, (R)-3,5-di-tert-butyl-SpiroPAP ((R)-DTB-SpiroPAP), in enantioselective synthesis. The document details the highly efficient iridium catalysts derived from this ligand and their successful application in the asymmetric hydrogenation of a variety of prochiral substrates, delivering chiral molecules with excellent enantioselectivity and high yields. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, catalysis, and drug development.
Introduction to (R)-DTB-SpiroPAP
The (R)-DTB-SpiroPAP ligand is a member of the SPAP (Spiro Pyridine-Aminophosphine) ligand family, characterized by a rigid spirocyclic backbone. This structural feature is crucial for creating a well-defined and effective chiral environment around the metal center, leading to high levels of stereocontrol in catalytic reactions. The iridium complexes of (R)-DTB-SpiroPAP have emerged as exceptionally efficient catalysts for the asymmetric hydrogenation of a broad spectrum of carbonyl compounds. These reactions are pivotal in the synthesis of enantiomerically pure alcohols and other chiral building blocks that are essential for the pharmaceutical and fine chemical industries. The catalysts exhibit remarkable activity, stability, and enantioselectivity, often achieving high turnover numbers (TONs), making them suitable for large-scale industrial applications.[1][2][3]
Data Presentation: Performance in Asymmetric Hydrogenation
The iridium catalyst derived from (R)-DTB-SpiroPAP demonstrates exceptional performance across a range of substrates. The following tables summarize the quantitative data for the asymmetric hydrogenation of representative ketones and β-aryl-β-ketoesters.
Asymmetric Hydrogenation of Ketones
The Ir-(R)-DTB-SpiroPAP catalyst is highly effective for the asymmetric hydrogenation of various substituted acetophenones, affording the corresponding chiral secondary alcohols in excellent yields and with high enantiomeric excess (ee).
| Entry | Substrate (Ketone) | Product | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 |
| 2 | 2'-Methylacetophenone | 1-(o-Tolyl)ethanol | >99 | 97 |
| 3 | 3'-Methylacetophenone | 1-(m-Tolyl)ethanol | >99 | 98 |
| 4 | 4'-Methylacetophenone | 1-(p-Tolyl)ethanol | >99 | 99 |
| 5 | 4'-Methoxyacetophenone | 1-(4-Methoxyphenyl)ethanol | >99 | 99 |
| 6 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 97 |
| 7 | 3'-Hydroxyacetophenone | 1-(3-Hydroxyphenyl)ethanol | 91 | 96 |
Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
The catalyst also shows outstanding performance in the asymmetric hydrogenation of more challenging β-aryl-β-ketoesters, producing the corresponding chiral β-hydroxy esters with high yields and exceptional enantioselectivities.
| Entry | Substrate (β-Aryl-β-Ketoester) | Product | Yield (%) | ee (%) |
| 1 | Ethyl benzoylacetate | Ethyl 3-hydroxy-3-phenylpropanoate | 98 | 99.8 |
| 2 | Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | 95 | 99 (syn) |
| 3 | Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate | 97 | 99.6 |
| 4 | Ethyl 3-(4-chlorophenyl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(4-chlorophenyl)propanoate | 96 | 99.5 |
| 5 | Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | Ethyl 3-hydroxy-3-(naphthalen-2-yl)propanoate | 93 | 98 |
Experimental Protocols
Detailed methodologies for the preparation of the catalyst and its application in key asymmetric hydrogenation reactions are provided below.
Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst
This protocol describes the in situ preparation of the active iridium catalyst.
Materials:
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(R)-DTB-SpiroPAP ligand
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[Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))
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Anhydrous ethanol
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Schlenk tube
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Hydrogen gas supply
Procedure:
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To a dry 25 mL Schlenk tube under an inert atmosphere, add (R)-DTB-SpiroPAP (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).
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Purge the Schlenk tube with hydrogen gas three times.
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Add 6 mL of anhydrous ethanol to the mixture.
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Stir the resulting mixture at room temperature. The color of the solution will change from orange to light yellow over approximately 1.5 hours, indicating the formation of the active iridium dihydride catalyst.[3]
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This solution of the Ir-(R)-DTB-SpiroPAP catalyst is typically used directly in the subsequent hydrogenation reaction without further purification.
Asymmetric Hydrogenation of Acetophenone
This protocol details the procedure for the asymmetric hydrogenation of acetophenone at a high substrate-to-catalyst ratio.
References
- 1. Highly Efficient Asymmetric Hydrogenation Catalyzed by Iridium Complexes with Tridentate Chiral Spiro Aminophosphine Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral spiro iridium catalysts with SpiroPAP ligands: highly efficient for asymmetric hydrogenation of ketones and ketoesters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
